molecular formula C16H20N2 B13437483 (R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine

(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine

Cat. No.: B13437483
M. Wt: 240.34 g/mol
InChI Key: XNUJQYGTHGYURE-CQSZACIVSA-N
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Description

®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a naphthyl group attached to the amino methyl side chain, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthylamine and pyrrolidine derivatives.

    Formation of Intermediate: The naphthylamine is reacted with formaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a pyrrolidine derivative under acidic or basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction may produce naphthylamines or pyrrolidine derivatives.

Scientific Research Applications

®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies to understand its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A natural monoamine alkaloid with stimulant effects.

    Benzylamine: An organic compound with a similar structure but different functional groups.

    Naphthylamines: Compounds with a naphthyl group attached to an amine.

Uniqueness

®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine is unique due to its chiral nature and the presence of both naphthyl and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-[[(2R)-1-methylpyrrolidin-2-yl]methyl]naphthalen-1-amine

InChI

InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3/t14-/m1/s1

InChI Key

XNUJQYGTHGYURE-CQSZACIVSA-N

Isomeric SMILES

CN1CCC[C@@H]1CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1CCCC1CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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